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Fructosyl-lysine (dihydrochloride) -

Fructosyl-lysine (dihydrochloride)

Catalog Number: EVT-8266825
CAS Number:
Molecular Formula: C12H26Cl2N2O7
Molecular Weight: 381.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fructosyl-lysine (dihydrochloride) is an Amadori compound formed through the non-enzymatic glycation of lysine with glucose, playing a significant role in the Maillard reaction. This reaction is crucial for browning and flavor development in thermally processed foods and serves as a marker in studies of protein glycation, which has implications in various biological processes, including aging and diabetes. The compound is characterized by its unique structure and properties that make it a subject of interest in both food science and biochemistry.

Source and Classification

Fructosyl-lysine (dihydrochloride) can be sourced from the controlled heating of lysine and glucose, typically under acidic or neutral conditions. It falls under the classification of glycation products, specifically as an Amadori rearrangement product. This classification highlights its formation through the initial reaction between reducing sugars and amino acids, leading to complex biochemical pathways associated with protein modifications.

Synthesis Analysis

Methods

Fructosyl-lysine (dihydrochloride) is synthesized primarily through the Maillard reaction, where lysine reacts with glucose under controlled conditions. The typical synthesis involves:

  • Heating: The mixture of lysine and glucose is heated to facilitate the reaction.
  • pH Control: The pH is maintained at neutral to slightly acidic levels to optimize yield.
  • Time Management: Reaction times can vary from several hours to days depending on desired purity and yield.

Technical Details

In industrial settings, fructosyl-lysine is produced by heating protein-rich foods with reducing sugars. This process is optimized to enhance the formation of fructosyl-lysine while minimizing by-products. Purification techniques such as chromatography are often employed post-synthesis to achieve high-purity compounds suitable for research applications .

Molecular Structure Analysis

Fructosyl-lysine (dihydrochloride) has a complex molecular structure characterized by:

  • Molecular Formula: C₁₁H₁₄Cl₂N₂O₇
  • Molecular Weight: Approximately 308.33 g/mol
  • Structure: The structure includes a fructose moiety linked to a lysine residue, forming a stable Amadori product.

The molecular arrangement allows for specific interactions with proteins, influencing their structure and function .

Chemical Reactions Analysis

Fructosyl-lysine (dihydrochloride) participates in various chemical reactions:

Types of Reactions

  1. Oxidation: Fructosyl-lysine can be oxidized to form advanced glycation end products (AGEs), which are associated with aging and chronic diseases.
  2. Hydrolysis: Under acidic conditions, fructosyl-lysine can undergo hydrolysis, yielding furosine as a significant product.

Technical Details

  • Oxidizing Agents: Common agents include hydrogen peroxide and metal catalysts.
  • Hydrolysis Conditions: Typically performed using hydrochloric acid as a catalyst .
Mechanism of Action

The mechanism of action for fructosyl-lysine involves its role in the Maillard reaction. When formed, it creates cross-links with proteins, leading to structural changes that can affect protein function. This process is linked to increased oxidative stress and inflammation pathways, contributing to various pathological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fructosyl-lysine (dihydrochloride) typically appears as a white crystalline solid.
  • Solubility: It is soluble in water due to its ionic nature.

Chemical Properties

  • Stability: The compound exhibits stability under neutral pH but may degrade under extreme conditions (high temperature or strong acids).
  • Reactivity: It readily participates in further reactions typical of glycation products, influencing biological systems significantly .
Applications

Fructosyl-lysine (dihydrochloride) has several scientific applications:

  1. Food Science: Used as a marker for assessing the extent of glycation in food products.
  2. Biochemistry Research: Investigated for its role in aging and diabetes-related studies due to its involvement in protein modifications.
  3. Therapeutic Research: Potentially useful in developing strategies to mitigate the effects of glycation on proteins in various diseases .
Biosynthesis and Glycation Pathways

Maillard Reaction Mechanisms in Fructosyl-lysine Formation

Fructosyl-lysine is a stable Amadori product formed during the non-enzymatic Maillard reaction. The mechanism initiates with the nucleophilic attack of the ε-amino group of lysine on the electrophilic carbonyl carbon of a reducing sugar (typically glucose), forming a reversible Schiff base. This intermediate undergoes acid-catalyzed rearrangement, specifically an Amadori rearrangement, to yield the stable ketoamine derivative fructosyl-lysine. Under physiological conditions (pH 7.4, 37°C), this reaction proceeds efficiently with glucose as the substrate, generating Nε-fructosyl-lysine [7] [9]. The reaction kinetics are influenced by reactant concentrations, pH, temperature, and phosphate ions—the latter catalyzing oxidative degradation pathways [7].

Table 1: Key Reaction Parameters in Fructosyl-lysine Formation

ParameterEffect on FormationExperimental Evidence
Temperature (37°C vs 110°C)Slower kinetics at physiological temperaturesHalf-life of days-weeks vs hours [7]
Phosphate concentrationAccelerates oxidative degradation to CML40% yield of CML in 15 days in 0.2M phosphate [7]
Sugar substrateGlucose > fructose reactivityHigher yield with glucose in model systems [9]

Enzymatic vs. Non-enzymatic Glycation Dynamics

While fructosyl-lysine predominantly forms non-enzymatically, enzymatic pathways exist for its metabolism. Non-enzymatic glycation occurs spontaneously in proteins with long half-lives (e.g., collagen, lens crystallins), where lysine residues react with circulating sugars. This process is stochastic and driven by mass action, leading to heterogeneous tissue accumulation linked to diabetic complications [7] [9]. In contrast, enzymatic processing involves fructosamine kinases identified in Escherichia coli. These enzymes phosphorylate fructosyl-lysine at C-6, enabling its conversion to glucose-6-phosphate and free lysine—a detoxification pathway. Notably, E. coli utilizes fructosyl-lysine as a carbon source, with growth rates reaching one-third of glucose-supported growth [2] [9]. This enzymatic pathway highlights a biological mechanism for recycling glycated amino acids absent in mammals.

Role of Reactive Carbonyl Intermediates in Amadori Product Formation

Reactive carbonyl species (RCS), including glyoxal, methylglyoxal, and 3-deoxyglucosone, accelerate Amadori product degradation and drive advanced glycation endproduct (AGE) formation. Fructosyl-lysine degrades via oxidative cleavage between C-2 and C-3 of its sugar moiety, yielding Nε-carboxymethyllysine (CML) and erythronic acid. This reaction is oxygen-dependent and proceeds via free radical mechanisms, as evidenced by inhibition under nitrogen atmospheres [7]. The carbonyl groups of fructosyl-lysine also undergo enolization, forming enaminol intermediates that tautomerize to Schiff bases. These intermediates are precursors to protein crosslinks like glucosepane (a lysine-arginine crosslink implicated in diabetes complications [2] [9]).

Table 2: Key Degradation Products from Fructosyl-lysine

Reactive IntermediateProductBiological Significance
GlyoxalCMLAccumulates in aged tissues and diabetic plasma [7]
3-DeoxyglucosonePyrralineUrinary biomarker of glycation [7]
Oxidation-derived radicalsErythronic acidDetected in human urine [7]

Comparative Analysis of Fructosyl-lysine and Heyns Product Formation Pathways

Fructosyl-lysine (an Amadori product) and Heyns products represent distinct glycation pathways originating from aldoses vs ketoses:

  • Fructosyl-lysine derives from glucose (aldose):Lysine + Glucose → Schiff Base → Amadori Rearrangement → Fructosyl-lysine
  • Heyns products derive from fructose (ketose):Lysine + Fructose → Schiff Base → Heyns Rearrangement → Nε-glucosyl-lysine + Nε-mannosyl-lysine

Heyns products form two epimers (glucosyl- and mannosyllysine) due to asymmetric C-2 configuration after rearrangement [1] [5]. Structurally, Heyns products are 2-deoxy-2-aldosyl adducts, while fructosyl-lysine is a 1-deoxy-1-ketosyl adduct. This difference influences their reactivity: fructose-derived Heyns products generate more advanced glycation endproducts (AGEs) than glucose-derived fructosyl-lysine due to greater carbonyl reactivity [3] [6]. In food systems, Heyns products reach concentrations up to 287 mg/kg in bakery products, exceeding common AGEs like carboxymethyllysine (10–76 mg/kg) [1].

Table 3: Comparison of Glycation Adducts

FeatureFructosyl-lysine (Amadori)Heyns Products
Precursor sugarGlucose (aldose)Fructose (ketose)
Chemical structure1-Deoxy-1-ketosyllysine2-Deoxy-2-aldosyllysine epimers
Epimers formedNoneGlucosyl- and mannosyllysine [5]
Glycoxidation potentialModerateHigh (accelerates AGE formation) [3]
Detection in foodsMilk powders, heated proteinsHoney, banana-containing baked goods [1]

The divergent pathways underscore fructose’s heightened glycation risk compared to glucose. Recent solid-phase peptide synthesis enables stereoselective production of Nε-glucosyl-lysine, confirming its stability and role in AGE formation [5] [6]. Physiological implications are significant: dietary fructose intake promotes Heyns product formation, potentially exacerbating tissue damage in metabolic disorders [1] [6].

Properties

Product Name

Fructosyl-lysine (dihydrochloride)

IUPAC Name

(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid;dihydrochloride

Molecular Formula

C12H26Cl2N2O7

Molecular Weight

381.25 g/mol

InChI

InChI=1S/C12H24N2O7.2ClH/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15;;/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21);2*1H/t7-,9+,10+,11+;;/m0../s1

InChI Key

IRMWZZYDQZCJMX-YXZYLYLNSA-N

SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N.Cl.Cl

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